(S)-(4-Bromophenyl)(2-(4-chlorophenyl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
“(S)-(4-Bromophenyl)(2-(4-chlorophenyl)piperazin-1-yl)methanone hydrochloride” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also contains bromophenyl and chlorophenyl groups .
Synthesis Analysis
The synthesis of similar piperazine derivatives has been reported in the literature. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. Piperazine rings can participate in various reactions, including those involving the nitrogen atoms or the carbons in the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be inferred from its subcomponents. For example, the presence of the piperazine ring suggests that the compound might have basic properties .Mechanism of Action
Target of Action
The primary target of this compound is the 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . This enzyme plays a crucial role in steroid hormone metabolism and is involved in the conversion of androgens to estrogens .
Mode of Action
The compound interacts with its target, AKR1C3, by binding to the active site of the enzyme . The carbonyl oxygen of the drug forms hydrogen bonds with Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .
Biochemical Pathways
The inhibition of AKR1C3 affects the steroid hormone metabolism pathway, specifically the conversion of androgens to estrogens . This can have downstream effects on hormone-related processes in the body, including cell proliferation and survival .
Result of Action
The inhibition of AKR1C3 by this compound can potentially disrupt the balance of steroid hormones in the body . This could lead to a decrease in the proliferation of hormone-dependent cells, making this compound of interest as a potential drug for hormone-related cancers .
Safety and Hazards
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, investigation of its properties, and examination of its potential uses. For example, given the prevalence of piperazine rings in pharmaceuticals, this compound could be of interest in drug discovery .
Properties
IUPAC Name |
(4-bromophenyl)-[(2S)-2-(4-chlorophenyl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O.ClH/c18-14-5-1-13(2-6-14)17(22)21-10-9-20-11-16(21)12-3-7-15(19)8-4-12;/h1-8,16,20H,9-11H2;1H/t16-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWJATDKHUNWHH-PKLMIRHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H](CN1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrCl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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